Cas no 1339090-16-2 (1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine)

1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine structure
1339090-16-2 structure
Product name:1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine
CAS No:1339090-16-2
MF:C10H13N5
Molecular Weight:203.243720769882
CID:5217423
PubChem ID:62760078

1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-Ethyl-N-(pyrimidin-5-ylmethyl)-1H-pyrazol-4-amine
    • 1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine
    • 5-Pyrimidinemethanamine, N-(1-ethyl-1H-pyrazol-4-yl)-
    • インチ: 1S/C10H13N5/c1-2-15-7-10(6-14-15)13-5-9-3-11-8-12-4-9/h3-4,6-8,13H,2,5H2,1H3
    • InChIKey: SCKCBKNYCCDPAA-UHFFFAOYSA-N
    • SMILES: N1(C=C(C=N1)NCC1=CN=CN=C1)CC

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 181
  • トポロジー分子極性表面積: 55.6
  • XLogP3: 0.3

1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22543-500MG
1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine
1339090-16-2 95%
500MG
¥ 2,917.00 2023-03-30
Enamine
EN300-160706-0.5g
1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine
1339090-16-2
0.5g
$974.0 2023-05-24
Enamine
EN300-160706-1.0g
1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine
1339090-16-2
1g
$1014.0 2023-05-24
Enamine
EN300-160706-0.05g
1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine
1339090-16-2
0.05g
$851.0 2023-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22543-250MG
1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine
1339090-16-2 95%
250MG
¥ 1,755.00 2023-03-30
Enamine
EN300-160706-250mg
1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine
1339090-16-2
250mg
$906.0 2023-09-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369249-100mg
1-Ethyl-N-(pyrimidin-5-ylmethyl)-1h-pyrazol-4-amine
1339090-16-2 95%
100mg
¥1792.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369249-1g
1-Ethyl-N-(pyrimidin-5-ylmethyl)-1h-pyrazol-4-amine
1339090-16-2 95%
1g
¥6204.00 2024-08-09
Enamine
EN300-160706-0.1g
1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine
1339090-16-2
0.1g
$892.0 2023-05-24
Enamine
EN300-160706-5.0g
1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine
1339090-16-2
5g
$2940.0 2023-05-24

1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine 関連文献

1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1339090-16-2 and Product Name: 1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine

Compound with the CAS number 1339090-16-2 and the product name 1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The unique arrangement of atoms in its molecular framework, particularly the presence of a pyrimidine ring and a pyrazole moiety, makes it a promising candidate for further investigation.

The 1H-pyrazol-4-amine core of this compound is a well-known scaffold in medicinal chemistry, known for its ability to interact with various biological targets. This moiety has been extensively studied for its role in the development of drugs that modulate enzyme activity and receptor binding. The introduction of an ethyl group at the N-position and a methyl-substituted pyrimidine ring at the 5-position further enhances its pharmacological profile, making it a versatile tool for synthetic chemists and pharmacologists.

Recent research in the field of chemical biology has highlighted the importance of heterocyclic compounds in drug discovery. The pyrimidine-pyrazole hybrid structure found in this compound is particularly interesting because it combines the advantageous properties of both heterocycles. Pyrimidines are known for their role in nucleic acid synthesis and as intermediates in various metabolic pathways, while pyrazoles are recognized for their anti-inflammatory, antiviral, and anticancer properties. The synergistic effects of these two moieties make 1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine a compelling candidate for further exploration.

In addition to its structural significance, this compound has shown promise in preliminary pharmacological studies. Researchers have been particularly interested in its potential as an inhibitor of enzymes involved in cancer progression. The pyrimidine ring interacts with specific amino acid residues in target proteins, thereby modulating their activity. This interaction has been observed to disrupt key signaling pathways that are essential for tumor growth and survival.

The methyl-substituted pyrimidine ring further contributes to the compound's binding affinity by increasing its hydrophobicity, allowing for better interaction with hydrophobic pockets on target proteins. This feature is crucial for designing drugs that can effectively penetrate cellular membranes and reach their intended targets. Additionally, the ethyl group at the N-position enhances solubility, which is another critical factor for drug bioavailability.

Advanced computational methods have been employed to study the interactions between 1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine and biological targets. Molecular docking simulations have revealed that this compound can bind tightly to several enzymes implicated in cancer metabolism. These simulations have provided valuable insights into the compound's binding mechanism and have guided the design of more potent derivatives.

Experimental validation of these computational findings has involved enzyme inhibition assays using cell-based models. Initial results have shown that this compound can significantly reduce the activity of key enzymes involved in cancer cell proliferation. These findings have prompted further investigation into its potential as a lead compound for developing novel anticancer agents.

The versatility of this compound is also evident from its ability to interact with different types of biological targets. Beyond enzymes, it has been observed to bind to receptors involved in pain perception and inflammation. This dual functionality makes it a promising candidate for developing drugs that address multiple therapeutic targets simultaneously.

Recent advancements in synthetic chemistry have enabled the efficient preparation of analogs of 1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-amine. These analogs have been designed by modifying specific parts of the molecule to enhance their pharmacological properties. For instance, replacing the ethyl group with other alkyl or aryl groups has been shown to improve binding affinity and selectivity.

The development of new synthetic methodologies has also facilitated the preparation of complex derivatives without compromising on yield or purity. These methodologies include transition-metal-catalyzed reactions, which have allowed for the introduction of diverse functional groups into the molecular framework with high precision.

The impact of this research extends beyond academic curiosity; it holds significant implications for drug development pipelines. Pharmaceutical companies are increasingly interested in compounds that can modulate multiple biological pathways simultaneously, as this approach often leads to more effective treatments with fewer side effects.

Collaborative efforts between academic researchers and industry scientists have accelerated progress in this area. By combining expertise from different fields, such as organic chemistry, biochemistry, and computational biology, researchers are able to rapidly screen large libraries of compounds for potential therapeutic applications.

The future prospects for 1-ethyl-N-[(pyrimidin-5-yl)methyl]-1H-pyrazol-4-am ine are promising, with ongoing studies aimed at optimizing its pharmacological properties and exploring new therapeutic indications. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in developing innovative treatments for various diseases.

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Amadis Chemical Company Limited
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